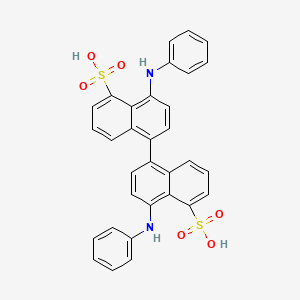

8-Anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis-ANS (potassium salt) involves the reaction of 4,4’-dianilino-1,1’-binaphthyl-5,5’-disulfonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion to the potassium salt form .

Industrial Production Methods: : In industrial settings, the production of bis-ANS (potassium salt) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Bis-ANS (potassium salt) primarily undergoes non-covalent interactions with proteins. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable aromatic structure .

Common Reagents and Conditions: : The primary reagent used with bis-ANS (potassium salt) is the protein of interest. The dye binds to hydrophobic regions of the protein under physiological conditions, typically in a buffered aqueous solution .

Major Products: : The major product of the interaction between bis-ANS (potassium salt) and proteins is a fluorescent complex, where the dye is bound to the protein, resulting in a significant increase in fluorescence intensity .

Scientific Research Applications

Chemistry: : Bis-ANS (potassium salt) is used as a probe to study protein folding and conformational changes. Its high affinity for hydrophobic regions makes it an excellent tool for detecting changes in protein structure .

Biology: : In biological research, bis-ANS (potassium salt) is used to label mechanically damaged neurons in acute brain slices. It is also used to study the hydrophobic regions of various proteins and their interactions .

Medicine: : Bis-ANS (potassium salt) has applications in medical research, particularly in the study of diseases related to protein misfolding and aggregation. It helps in understanding the mechanisms of diseases such as Alzheimer’s and Parkinson’s .

Industry: : In the industrial sector, bis-ANS (potassium salt) is used in the development of fluorescent probes and dyes for various applications, including diagnostic assays and imaging techniques .

Mechanism of Action

Bis-ANS (potassium salt) exerts its effects by binding to hydrophobic regions of proteins. This binding results in a significant increase in fluorescence intensity, which can be measured and analyzed. The dye’s interaction with proteins is primarily through its hydrophobic phenyl and naphthyl rings . The binding of bis-ANS (potassium salt) to proteins can induce conformational changes, making it a valuable tool for studying protein structure and function .

Comparison with Similar Compounds

Similar Compounds

- 1-anilinonaphthalene-8-sulfonic acid (ANS)

- 2-p-toluidinylnaphthalene-6-sulfonic acid (TNS)

- 6-propionyl-2-dimethylaminonaphthalene (PRODAN)

Comparison: : Bis-ANS (potassium salt) is superior to 1-anilinonaphthalene-8-sulfonic acid (ANS) as a probe for nonpolar cavities in proteins, often binding with an affinity that is orders-of-magnitude higher . Unlike ANS, bis-ANS (potassium salt) exhibits a significant increase in fluorescence intensity upon binding to proteins, making it a more sensitive indicator of protein folding and conformational changes . Additionally, bis-ANS (potassium salt) has a broader range of applications in both research and industrial settings due to its high affinity and specificity .

Properties

CAS No. |

63741-13-9 |

|---|---|

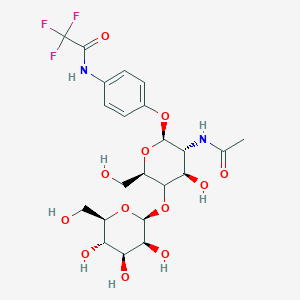

Molecular Formula |

C32H24N2O6S2 |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

8-anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C32H24N2O6S2/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40/h1-20,33-34H,(H,35,36,37)(H,38,39,40) |

InChI Key |

SBYQPEKNMQWJQO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

Synonyms |

1,1'-bis(4-anilino-5-naphthalenesulfonic acid) 4,4'-BANS 4,4'-bis(1-anilino-8-naphthalenesulfonate) 4,4'-bis(8-phenylamino)naphthalene-1-sulfonate 4,4'-dianilino-1,1'-bisnaphthyl-5,5' disulfonic acid 5,5'-bis(8-(phenylamino)-1-naphthalenesulfonate) 5,5-bis(ANS) bis(1,8-anilinonaphthalenesulfonate) bis-ANS |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)

![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)

![[(2S,8R,10S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate](/img/structure/B1219084.png)